molecular formula C20H23N5O2 B2723993 N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1396870-01-1

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2723993
CAS RN: 1396870-01-1
M. Wt: 365.437
InChI Key: JTRIVXMYOPJFDS-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(pyridin-3-yl)ethanediamide, also known as N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to interact with various cellular pathways. The indole moiety is known for its anticancer properties, which can induce apoptosis and inhibit cell proliferation in cancer cells . Research has indicated that derivatives of indole can target specific cancer cell lines, making them promising candidates for developing new anticancer drugs.

Antiviral Properties

Indole derivatives, including this compound, have been studied for their antiviral activities. They can inhibit the replication of certain viruses by interfering with viral enzymes or proteins . This makes them valuable in the development of antiviral therapies, particularly against RNA viruses like influenza and coronaviruses.

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective effects, which are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Indole derivatives have been shown to protect neurons from oxidative stress and apoptosis, which are common features in these diseases.

Anti-inflammatory Applications

This compound may also exhibit anti-inflammatory properties. Indole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Research has demonstrated that indole derivatives possess significant antimicrobial properties. They can act against a broad spectrum of bacteria and fungi by disrupting microbial cell membranes or inhibiting essential microbial enzymes . This application is particularly important in the development of new antibiotics and antifungal agents.

Antioxidant Potential

The compound’s structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer.

Antidiabetic Effects

Indole derivatives have been explored for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . This makes them promising candidates for developing new antidiabetic medications.

Antimalarial Activity

The compound may also have antimalarial properties. Indole derivatives have been shown to inhibit the growth of Plasmodium species, the parasites responsible for malaria . This application is crucial in the ongoing fight against malaria, especially in regions where resistance to current antimalarial drugs is a growing concern.

These applications highlight the diverse potential of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(pyridin-3-yl)ethanediamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study and development.

A brief review of the biological potential of indole derivatives

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24(2)18(16-13-25(3)17-9-5-4-8-15(16)17)12-22-19(26)20(27)23-14-7-6-10-21-11-14/h4-11,13,18H,12H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRIVXMYOPJFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

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